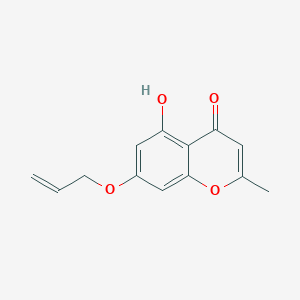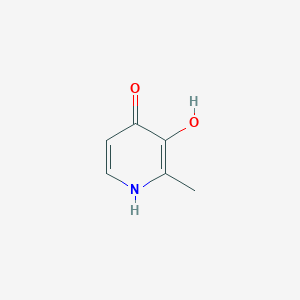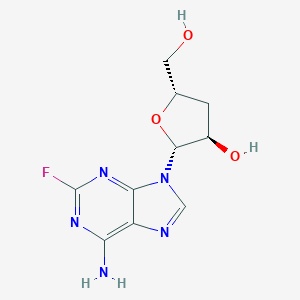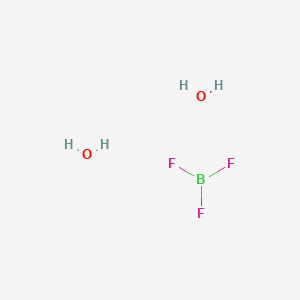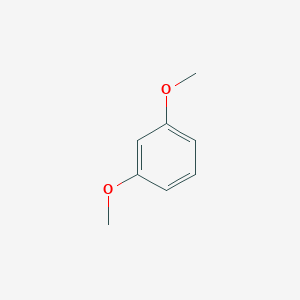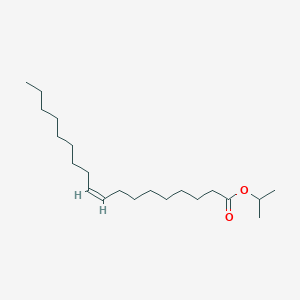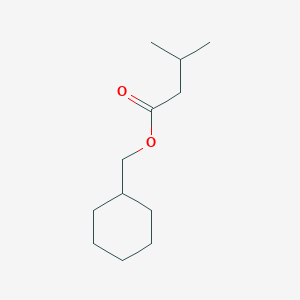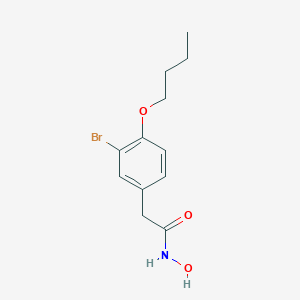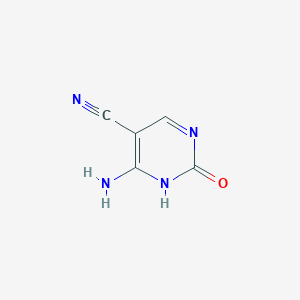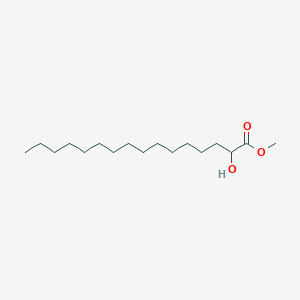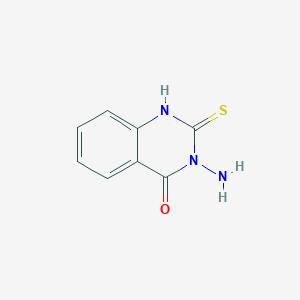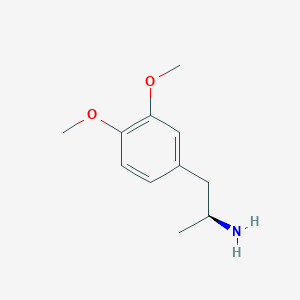
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
概述
描述
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 2,3,4,5-tetramethoxyamphetamine (TMA-2), is a psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s and has been the subject of scientific research ever since. The compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.
作用机制
The exact mechanism of action of TMA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood and perception. This binding leads to changes in the activity of certain brain regions, which can result in altered perception, mood, and cognition.
生化和生理效应
TMA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood and perception. Additionally, TMA-2 has been found to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities for use in studies. Additionally, TMA-2 has been found to have a relatively low toxicity profile, which makes it a safer alternative to other psychedelic compounds. However, there are also limitations to its use. TMA-2 has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects can be unpredictable and highly variable, which can make it difficult to control for in studies.
未来方向
There are several future directions for research on TMA-2. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Finally, more research is needed to determine the long-term effects of TMA-2 use, and to identify any potential risks or adverse effects associated with its use.
科学研究应用
TMA-2 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, and has been studied for its potential use in the treatment of conditions such as chronic pain and inflammation. Additionally, TMA-2 has been studied for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPHAGSWZTKDW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455011 | |
| Record name | (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
CAS RN |
17279-41-3 | |
| Record name | (αS)-3,4-Dimethoxy-α-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17279-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dma, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DMA, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6LCF5HBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


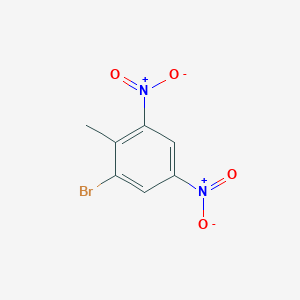
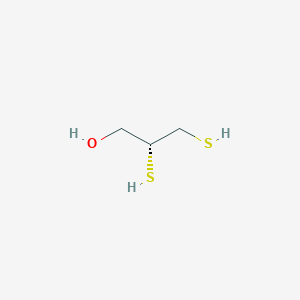
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
